molecular formula C13H7ClFNO3 B1587389 4-Chloro-4'-fluoro-3-nitrobenzophenone CAS No. 31431-16-0

4-Chloro-4'-fluoro-3-nitrobenzophenone

Cat. No. B1587389
CAS RN: 31431-16-0
M. Wt: 279.65 g/mol
InChI Key: ZUMMQWOIAMKUOT-UHFFFAOYSA-N
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Description

4-Chloro-4’-fluoro-3-nitrobenzophenone is a chemical compound with the molecular formula C13H7ClFNO3 . It is a useful chemical in the manufacturing process for flubendazole, an anthelmintic that is used in dogs and cats to treat parasites and worms .


Molecular Structure Analysis

The molecular structure of 4-Chloro-4’-fluoro-3-nitrobenzophenone can be viewed using Java or Javascript . The molecular weight of the compound is 279.65 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 419.2±45.0 °C and a density of 1.430±0.06 g/cm3 . It is a solid and has a yellow color .

Safety and Hazards

The compound has several hazard statements including H319, H335, H302+H312+H332, and H315 . It is recommended to be stored sealed in a dry room at room temperature .

properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO3/c14-11-6-3-9(7-12(11)16(18)19)13(17)8-1-4-10(15)5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMMQWOIAMKUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185356
Record name 4-Chloro-4'-fluoro-3-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-fluoro-3-nitrobenzophenone

CAS RN

31431-16-0
Record name (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31431-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-4'-fluoro-3-nitrobenzophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-4'-fluoro-3-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-4'-fluoro-3-nitrobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Chloro-4′-fluoro-3-nitrobenzophenone in pharmaceutical chemistry?

A1: 4-Chloro-4′-fluoro-3-nitrobenzophenone serves as a crucial building block in the synthesis of flubendazole []. Flubendazole is a benzimidazole anthelmintic known for its broad-spectrum activity against various parasitic worms. The compound's structure, particularly the presence of the ketone group and the halogen substituents, plays a vital role in the subsequent reactions leading to the final drug molecule.

Q2: Can you elaborate on the synthesis process of 4-Chloro-4′-fluoro-3-nitrobenzophenone as described in the research?

A2: While the provided abstract mentions a detailed discussion on the synthesis of 4-Chloro-4′-fluoro-3-nitrobenzophenone, it does not delve into the specifics of the reaction conditions, reagents, or yield. For a comprehensive understanding of the synthesis process, referring to the full text of the research paper [] is recommended.

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